molecular formula C8H11NO2 B3352336 3,4-Pyridinedimethanol, 6-methyl- CAS No. 4664-11-3

3,4-Pyridinedimethanol, 6-methyl-

Cat. No.: B3352336
CAS No.: 4664-11-3
M. Wt: 153.18 g/mol
InChI Key: WEXOBAMXFZCXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedimethanol, 6-methyl- can be synthesized from dimethyl 6-methylpyridine-3,4-dicarboxylate. The synthesis involves the reduction of the ester groups to hydroxymethyl groups using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 17 hours .

Industrial Production Methods: While specific industrial production methods for 3,4-Pyridinedimethanol, 6-methyl- are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of primary alcohols.

    Substitution: The methyl group at the 6 position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 6-methyl-3,4-pyridinedicarboxylic acid.

    Reduction: Formation of 3,4-pyridinedimethanol.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

3,4-Pyridinedimethanol, 6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-
  • Pyridoxine (Vitamin B6)

Comparison:

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXOBAMXFZCXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342861
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-11-3
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Pyridinedimethanol, 6-methyl-
Reactant of Route 2
Reactant of Route 2
3,4-Pyridinedimethanol, 6-methyl-
Reactant of Route 3
Reactant of Route 3
3,4-Pyridinedimethanol, 6-methyl-
Reactant of Route 4
Reactant of Route 4
3,4-Pyridinedimethanol, 6-methyl-
Reactant of Route 5
Reactant of Route 5
3,4-Pyridinedimethanol, 6-methyl-
Reactant of Route 6
Reactant of Route 6
3,4-Pyridinedimethanol, 6-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.